4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15783551
InChI: InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H
SMILES:
Molecular Formula: C11H6ClF3N2
Molecular Weight: 258.62 g/mol

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

CAS No.:

Cat. No.: VC15783551

Molecular Formula: C11H6ClF3N2

Molecular Weight: 258.62 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine -

Specification

Molecular Formula C11H6ClF3N2
Molecular Weight 258.62 g/mol
IUPAC Name 4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine
Standard InChI InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H
Standard InChI Key OISNPCYROQGQAZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound's pyrimidine ring is substituted at the 2-position with a 2-(trifluoromethyl)phenyl group and at the 4-position with a chlorine atom. The trifluoromethyl group induces significant electronic effects, including enhanced electrophilicity at the 4-position, which facilitates nucleophilic substitution reactions. X-ray crystallography studies of analogous compounds reveal planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .

Table 1: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC11H6ClF3N2\text{C}_{11}\text{H}_6\text{ClF}_3\text{N}_2
Molecular Weight258.62 g/mol
Hybridizationsp2sp^2-hybridized pyrimidine ring
Bond Angles (C-N-C)~120°
Aromatic SystemFully conjugated 6π-electron system

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 7.5–8.2 ppm, with coupling patterns indicative of para-substituted phenyl groups .

  • 19F^{19}\text{F} NMR: The trifluoromethyl group exhibits a singlet near δ -60 ppm due to rapid rotation around the C-CF3_3 bond .

  • 13C^{13}\text{C} NMR: The pyrimidine carbons appear between δ 150–160 ppm, while the CF3_3 carbon resonates near δ 125 ppm (q, J=280HzJ = 280 \, \text{Hz}) .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Core Formation: Condensation of β-keto trifluoromethyl aryl precursors with amidines or urea derivatives under acidic conditions . For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-aminoindazole derivatives in methanol with polyphosphoric acid to form fused pyrimidine intermediates .

  • Chlorination: Treatment with phosphorus oxychloride (POCl3_3) under reflux introduces the chlorine substituent at the 4-position, achieving yields >80% .

Industrial Optimization

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. Key parameters include:

  • Temperature: 80–100°C for cyclocondensation; 110°C for chlorination.

  • Catalysts: Lewis acids (e.g., ZnCl2_2) accelerate ring closure but require neutralization post-reaction.

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

Physicochemical Properties

Physical Properties

  • Melting Point: 142–145°C.

  • Solubility: Miscible in dichloromethane, THF, and DMF; insoluble in water.

  • Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic media.

Chemical Reactivity

The chlorine atom at the 4-position is highly susceptible to nucleophilic displacement, enabling diverse functionalization:

  • Nucleophilic Substitution: Amines, thiols, and alkoxides replace the chlorine under mild conditions (e.g., K2_2CO3_3 in DMF at 60°C) .

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position, facilitated by Pd(PPh3_3)4_4 catalysts .

Table 2: Representative Reactions and Yields

Reaction TypeReagents/ConditionsProduct Yield
AminationNH3_3, DMF, 80°C, 12h78%
Suzuki CouplingPhB(OH)2_2, Pd(PPh3_3)4_485%
HydrolysisNaOH (aq), EtOH, reflux92%

Biological and Pharmacological Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances metabolic stability and membrane permeability, critical for drug bioavailability . For example, derivatives inhibit PI3Kα with IC50_{50} values <100 nM, demonstrating potential in oncology .

Agricultural Chemistry

Chlorinated pyrimidines are leveraged as herbicides and fungicides. Field trials show 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine derivatives suppress Fusarium spp. growth at 50 ppm concentrations.

Recent Advances and Future Directions

Catalytic Innovations

Photoredox catalysis enables C-H functionalization at the 5-position of the pyrimidine ring, bypassing traditional protecting group strategies . This method achieves 70% yields using Ir(ppy)3_3 under blue LED irradiation .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives . For instance, meta-substitution on the phenyl ring is favored due to electron-deficient aromatic systems .

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